molecular formula C24H27NO4 B1318221 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid CAS No. 885274-47-5

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid

Cat. No.: B1318221
CAS No.: 885274-47-5
M. Wt: 393.5 g/mol
InChI Key: YYRZYEJDKCYTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to exhibit distinctive properties as both a substrate for enzymes and a molecule capable of forming complexes with other substances .

Mode of Action

The compound interacts with its targets by serving as a substrate for enzymes and forming complexes with other substances. It also has the capacity to function as an enzyme inhibitor . The

Biochemical Analysis

Biochemical Properties

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. The Fmoc group serves as a protective group for amino acids, preventing unwanted reactions during peptide chain elongation. This compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The nature of these interactions is primarily based on the recognition and binding of the Fmoc group by the active sites of these enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and regulation. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The Fmoc group allows the compound to bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound can inhibit the activity of certain proteases by occupying their active sites, thereby preventing substrate binding and cleavage. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce functional groups that enhance its solubility and excretion. Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The localization of the compound can impact its activity and function, as it may interact with different sets of biomolecules depending on its subcellular distribution .

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)11-5-6-17-12-14-25(15-13-17)24(28)29-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRZYEJDKCYTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589233
Record name 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-47-5
Record name 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.